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Campesta-5,7-dien-3beta-ol

Cat. No.: B1245383
M. Wt: 398.7 g/mol
InChI Key: ZKQRGSXITBHHPC-CBTBQNHGSA-N
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Description

Contextualization within the Sterol Lipidome and Steroidogenesis

The sterol lipidome of an organism is the complete profile of its sterols, which are crucial components of cell membranes, influencing their fluidity, permeability, and the function of membrane-bound proteins. nih.gov In contrast to animals, which primarily synthesize cholesterol, plants produce a diverse array of sterols, collectively known as phytosterols (B1254722). nih.govmdpi.com These phytosterols, including campesterol (B1663852) and its derivatives, are integral to the structure and function of plant cell membranes. pan.olsztyn.pl

Campesta-5,7-dien-3beta-ol is a key intermediate in the biosynthesis of other important sterols. In many plant species, campesterol, a closely related compound, serves as a precursor for the synthesis of brassinosteroids, a class of plant hormones that regulate growth and development. mdpi.com The presence of the conjugated double bonds in the B-ring of this compound makes it a significant molecule in steroidogenesis, the process of forming steroids. This diene system is a characteristic feature of provitamin D compounds.

Historical Trajectory of Research on Campestane-Type Sterols

Research into plant sterols, or phytosterols, dates back over a century, with the initial discovery and characterization of sitosterol (B1666911) in the late 19th and early 20th centuries. mdpi.com The focus of early research was primarily on the identification and structural elucidation of these compounds. The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), has been instrumental in separating and identifying the complex mixtures of sterols found in plants. pan.olsztyn.pl

The study of campestane-type sterols has evolved from basic characterization to a deeper understanding of their physiological roles. Initially, phytosterols were largely considered as simply structural components of plant membranes. However, research in the mid to late 20th century, utilizing biomimetic chemistry, tracer studies, and enzymology, revealed their multifaceted functions. nih.gov More recent research has focused on the genetic and enzymatic pathways of their biosynthesis and their roles in plant stress responses and signaling.

Structural Specificity and Stereochemistry of this compound in Biochemical Studies

The systematic name for a sterol is based on the 5α-cholestan-3β-ol structure or a related stanol. nih.gov this compound, as its name implies, is a derivative of campestane (B1232172). Its chemical formula is C28H46O. nih.gov The key structural features that define this molecule and are crucial for its biochemical activity include:

A tetracyclic cyclopentanophenanthrene ring system: This is the core structure of all sterols. pan.olsztyn.pl

A hydroxyl group at the C-3 position with beta stereochemistry: This polar group is essential for its interaction with other lipids in the cell membrane.

A double bond system at C-5 and C-7 in the B-ring: This conjugated diene system is a defining characteristic and is responsible for some of its unique properties, including its potential as a provitamin D.

A methyl group at the C-24 position with alpha stereochemistry: This distinguishes it as a campestane-type sterol. nih.gov

The specific stereochemistry of the ring junctions (trans-syn-trans-anti-trans-anti configuration) and the 20R configuration of the side chain are also critical for its biological function. mdpi.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC28H46O
Molecular Weight400.7 g/mol
IUPAC Name(3S,9S,10R,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
InChIInChI=1S/C28H46O/c1-18(2)8-9-19(3)23-11-12-24-22-7-6-20-16-21(29)14-15-27(20,4)25(22)10-13-28(23,24)5/h6-7,18-19,21-26,29H,8-16H2,1-5H3/t19-,21+,22+,23-,24+,25+,27+,28-/m1/s1
Canonical SMILESCC(C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Data sourced from PubChem CID 9547704. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H46O B1245383 Campesta-5,7-dien-3beta-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

IUPAC Name

(3S,10R,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9-10,18-20,22,24-26,29H,7-8,11-17H2,1-6H3/t19-,20-,22+,24-,25+,26?,27+,28-/m1/s1

InChI Key

ZKQRGSXITBHHPC-CBTBQNHGSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Synonyms

22,23-dihydroergosterol
22,23-dihydroergosterol, (3beta,24R)-isomer
22,23-dihydroergosterol, (3beta,24xi)-isomer
7-dehydrocampesterol
ergosta-5,7-dien-3 beta-ol

Origin of Product

United States

Elucidation of Biosynthetic Pathways and Metabolic Transformations of Campesta 5,7 Dien 3beta Ol

Position in the Broader Sterol Biosynthesis Cascade

Campesta-5,7-dien-3beta-ol, also known by synonyms such as 5-Dehydroepisterol (B45616) or Ergosta-5,7,24(28)-trien-3β-ol, is a C28 sterol intermediate. wikipedia.org It is characterized by a conjugated double bond system at the C-5 and C-7 positions of the sterol B-ring, a feature critical for the synthesis of various essential molecules, including vitamin D derivatives in some organisms and brassinosteroids in plants. wikipedia.org

Precursor-Product Relationships within the Campestane (B1232172) Series

The direct biosynthetic precursor to this compound is Episterol (B45613) (also known as Ergosta-7,24(28)-dien-3β-ol). wikipedia.org The formation of this compound from episterol involves the creation of a new double bond at the C-5 position.

Following its synthesis, this compound is typically a substrate for further enzymatic modification. In the yeast pathway, for instance, it is converted to 24-methylenecholesterol through the action of a reductase enzyme that saturates the C-7 to C-8 double bond. wikipedia.org This demonstrates its role as a key intermediate, existing between a Δ7-sterol and a Δ5-sterol in this specific branch of the campestane series.

Enzymatic Steps Leading to Δ5,7-Diene Formation

The introduction of the C-5 double bond to create the characteristic Δ5,7-diene system is a critical and highly conserved step in sterol biosynthesis. wikipedia.org This reaction is catalyzed by the enzyme C-5 sterol desaturase (EC 1.14.19.20). wikipedia.orguniprot.orggenecards.org

This enzyme is a membrane-bound, non-heme iron-containing protein that utilizes NAD(P)H and molecular oxygen to catalyze the dehydrogenation of the sterol B-ring. wikipedia.orgplos.org While the fundamental mechanism is conserved, the specific enzyme and its primary substrate can vary between organisms.

In fungi, such as the baker's yeast Saccharomyces cerevisiae, the enzyme is encoded by the ERG3 gene. wikipedia.orguniprot.orgplos.org It acts on episterol to produce 5-dehydroepisterol (this compound). wikipedia.org

In plants, the orthologous enzyme is encoded by genes such as STEROL1 (STE1) or DWARF7 (DWF7) in Arabidopsis thaliana. oup.com This enzyme is crucial for producing the C-5 desaturated sterols that are precursors to brassinosteroid hormones. oup.com

In mammals, the equivalent enzyme, lathosterol (B1674540) oxidase (encoded by the SC5D gene), acts on lathosterol to form 7-dehydrocholesterol (B119134), the direct precursor to cholesterol and vitamin D3. wikipedia.orggenecards.org

The table below summarizes the key enzymes involved in the direct biosynthetic transformation discussed.

EnzymeGene (Example Organism)SubstrateProductFunction
C-5 Sterol Desaturase ERG3 (S. cerevisiae)EpisterolThis compoundIntroduces a double bond at the C-5 position of the sterol ring. wikipedia.orgwikipedia.orguniprot.org
7-Dehydrocholesterol Reductase Not specified in this contextThis compound24-MethylenecholesterolReduces the C-7 double bond of the Δ5,7-diene system. wikipedia.org

Comparative Analysis of Δ5,7-Sterol Biosynthesis Across Kingdoms

While the formation of a Δ5,7-diene is a common feature in many eukaryotes, the broader metabolic pathways leading to and from these intermediates show significant divergence across plants, fungi, and algae. oup.com These differences reflect the distinct evolutionary paths and the varied functional roles of sterols in these organisms.

Distinctions in Plant, Fungal, and Algal Sterol Metabolic Routes

The primary bifurcation in sterol biosynthesis occurs early in the pathway, at the cyclization of 2,3-oxidosqualene (B107256). tandfonline.com This initial step largely dictates the subsequent intermediates and final products.

Fungi: In fungi, 2,3-oxidosqualene is cyclized to lanosterol (B1674476) . tandfonline.comfrontiersin.org The subsequent pathway involves a series of demethylations, desaturations, and the C24-alkylation to produce the principal fungal sterol, ergosterol (B1671047) , which contains a Δ5,7-diene system. oup.comfrontiersin.org

Plants: Plants utilize cycloartenol (B190886) as their primary cyclization product. tandfonline.comfrontiersin.orgfrontiersin.org This requires an additional enzymatic step—the opening of a cyclopropane (B1198618) ring—not present in the fungal pathway. frontiersin.org Plants synthesize a complex mixture of C28 and C29 phytosterols (B1254722), such as campesterol (B1663852), sitosterol (B1666911), and stigmasterol, rather than a single dominant sterol. oup.comfrontiersin.org

Algae: Algae exhibit remarkable metabolic diversity. frontiersin.org Many green algae, like Chlamydomonas reinhardtii, follow a plant-like route starting with cycloartenol but paradoxically produce ergosterol as their major sterol. tandfonline.comnih.gov Other algae produce phytosterols, while some red algae are known to synthesize cholesterol. oup.comnih.gov

The following table highlights these key distinctions.

FeatureFungiPlantsAlgae
Initial Cyclization Product Lanosterol tandfonline.comfrontiersin.orgCycloartenol tandfonline.comfrontiersin.orgPrimarily Cycloartenol, but diverse tandfonline.comfrontiersin.orgnih.gov
Key End Products Ergosterol oup.comfrontiersin.orgSitosterol, Campesterol, Stigmasterol oup.comfrontiersin.orgHighly variable; includes Ergosterol, Phytosterols, Cholesterol oup.comnih.gov
Presence of Cyclopropyl Sterol Isomerase (CPI) NoYes frontiersin.orgYes (in those using cycloartenol) frontiersin.org

Role of Alkylation at C24 in Downstream Sterol Synthesis

A fundamental difference between animal sterols (like cholesterol) and those found in fungi and plants is the presence of an alkyl group at the C-24 position of the sterol side chain. acs.orgnih.gov This modification is critical for the synthesis of C28 and C29 sterols, including the campestane series.

This alkylation is catalyzed by the enzyme S-adenosyl-L-methionine:C24-sterol-methyltransferase (SMT) , which is absent in animals. acs.orgmdpi.com The SMT enzyme transfers a methyl group from the co-substrate S-adenosyl methionine (AdoMet) to a Δ24-sterol intermediate. mdpi.com

In fungi , a single SMT (Erg6p in yeast) is responsible for the methylation step leading to the ergosterol side chain. mdpi.com

In plants , the pathway is more complex, involving two distinct SMTs. SMT1 catalyzes the first methylation to produce 24-methylsterols (C28, e.g., campesterol), while SMT2 can add a second methyl group (via an ethylidene intermediate) to produce 24-ethylsterols (C29, e.g., sitosterol). frontiersin.orgnih.gov This enzymatic duo is crucial for establishing the characteristic phytosterol profile of a plant. nih.gov

The timing of the C24-alkylation step relative to modifications on the sterol nucleus (such as C4 and C14 demethylation) can also differ between kingdoms, representing another layer of metabolic divergence. mdpi.com

Metabolic Engineering Strategies for Production and Pathway Elucidation

The baker's yeast, Saccharomyces cerevisiae, has become a powerful chassis for the heterologous production of valuable sterols and for dissecting complex biosynthetic pathways. nih.gov By modifying yeast's native ergosterol pathway, researchers can create microbial cell factories for compounds like this compound and its derivatives. acs.orgnih.gov

Common strategies include:

Enhancing Precursor Supply: A frequent approach is to upregulate the endogenous mevalonate (B85504) (MVA) pathway to boost the pool of sterol precursors. This is often achieved by overexpressing a truncated, deregulated version of HMG-CoA reductase (tHMG1), a key rate-limiting enzyme. acs.orgnih.govfrontiersin.org

Pathway Redirection: To produce a non-native sterol, the endogenous pathway must be blocked and redirected. For campesterol production, for example, the native ergosterol pathway is disrupted, and heterologous genes from plants, such as DWF7 (C-5 desaturase), DWF5 (C-7 reductase), and DWF1 (C-24 reductase), are introduced to construct the desired pathway. nih.gov

Overcoming Metabolic Bottlenecks: The introduction of a new pathway can create imbalances. A significant challenge in phytosterol engineering in yeast is that the foreign sterols are often efficiently esterified and sequestered into lipid droplets, making them unavailable to downstream enzymes. acs.org Strategies to manage this include modifying sterol acyltransferase activity to control the balance of free and esterified sterols. nih.gov

Adaptive Laboratory Evolution: Engineered yeast strains often exhibit growth defects due to their altered membrane composition. acs.org Adaptive laboratory evolution, where strains are cultured for extended periods under selective pressure, can be used to isolate mutants with improved growth and production characteristics. acs.orgnih.gov

These engineered yeast platforms not only enable the sustainable production of specific phytosterols but also serve as powerful tools for functional genomics. By expressing uncharacterized plant enzymes (e.g., cytochrome P450s) in a strain accumulating a specific precursor like campesterol, their function in downstream pathways, such as brassinosteroid synthesis, can be elucidated. acs.orgnih.gov

Genetic Manipulation of Model Microorganisms (e.g., Saccharomyces cerevisiae) to Accumulate Related Sterols

Saccharomyces cerevisiae is extensively used as a cellular factory and research tool to study the biosynthesis of ergosterol and its precursors. asm.orgasm.org The organism's highly efficient homologous recombination systems and the availability of a complete genome deletion library facilitate precise genetic modifications aimed at understanding and manipulating metabolic pathways. asm.org

Researchers have developed various yeast model systems with targeted genetic changes to study the accumulation of specific sterols and their precursors. oup.com These strategies often involve the disruption of genes involved in the conversion of a desired intermediate or the overexpression of genes that channel metabolic flux towards it. For instance, to increase the accumulation of squalene (B77637), a precursor to all sterols, genetic strategies have included the disruption of genes such as ERG1 (squalene epoxidase) or ERG7 (lanosterol synthase), which are responsible for its conversion to downstream products. oup.com Similarly, the study of sterol intermediates like this compound is made possible by creating mutant strains where the subsequent enzymatic step, catalyzed by 7-dehydrocholesterol reductase, is blocked or limited, causing the intermediate to accumulate. wikipedia.org These genetic manipulations are instrumental in isolating and characterizing the function of individual enzymes and understanding the physiological effects of accumulating specific sterol intermediates.

Impact of Enzyme Overexpression (e.g., Hmg1p, Erg1p, Erg11p) on Sterol Flux

Systematic overexpression of genes within the ergosterol pathway has been a powerful method to identify rate-limiting steps and enhance the metabolic flux towards desired sterols. nih.govoup.com Key enzymes, including Hmg1p, Erg1p, and Erg11p, have been identified as significant bottlenecks. asm.orgnih.gov

Hmg1p (3-hydroxy-3-methylglutaryl-CoA reductase): This enzyme catalyzes an early, rate-limiting step in the mevalonate pathway, which produces the precursors for all isoprenoids, including sterols. oup.comasm.org Overexpression of a truncated, soluble version of Hmg1p (tHmg1p) bypasses the normal feedback regulation mechanisms. nih.govfrontiersin.org This modification results in a dramatic increase in the activity of HMG-CoA reductase and leads to a massive accumulation of squalene, the first specific intermediate in sterol synthesis, with reported accumulations reaching up to 5.5% of the cell's dry matter. nih.gov However, this alone has little effect on the final ergosterol content, indicating the presence of further bottlenecks downstream. nih.gov

Erg1p (Squalene epoxidase): As squalene accumulates in strains overexpressing tHmg1p, the reaction catalyzed by Erg1p becomes a significant rate-limiting step. oup.com Overexpression of ERG1 in a tHmg1p-overexpressing background helps to alleviate this bottleneck, significantly reducing the squalene pool and increasing the flow of intermediates into the post-squalene pathway, leading to the accumulation of lanosterol. oup.com

Erg11p (Lanosterol 14-α-demethylase): This cytochrome P450 enzyme is another critical bottleneck. nih.govyeastgenome.org Overexpressing ERG11 in a strain already overproducing squalene and lanosterol leads to a decrease in lanosterol levels and a corresponding increase in downstream sterols. oup.com

The combined overexpression of these key enzymes has a synergistic effect. Simultaneously overexpressing tHMG1, ERG1, and ERG11 was shown to significantly redirect the metabolic flux, decreasing the squalene pool and resulting in a three-fold higher total sterol content compared to the wild-type strain. oup.comnih.gov

Overexpressed Gene(s)Squalene Content (% of non-saponifiable lipids)Total Sterol Content (mg/g dry cell weight)Primary Accumulated Sterol(s)
None (Wild Type)~5%~4.5Ergosterol
tHMG1~50%~5.0Squalene, Ergosterol
tHMG1 + ERG1~12%~10.0Lanosterol, 4,4-dimethylzymosterol
tHMG1 + ERG11~45%~6.0Squalene, Zymosterol
tHMG1 + ERG1 + ERG11~15%~13.0Zymosterol, Episterol, Ergosterol

Data is compiled and representative of findings from Veen M, et al. (2003). oup.com

Transcriptional Regulation of Sterol Biosynthesis Genes (e.g., UPC2)

The entire ergosterol biosynthetic pathway is tightly regulated at the transcriptional level, primarily by the paralogous zinc-finger transcription factors Upc2p and Ecm22p in S. cerevisiae. nih.govasm.orgnih.gov These proteins act as sterol sensors and are responsible for the coordinated expression of many ERG genes. nih.govyeastgenome.org

Under sterol-replete conditions, Upc2p and Ecm22p are localized to intracellular membranes. yeastgenome.org However, when cellular sterol levels decrease, as occurs under hypoxic conditions (oxygen is required for several steps in the pathway), these transcription factors are thought to undergo a conformational change and relocate to the nucleus. yeastgenome.orgmdpi.com In the nucleus, they bind to specific DNA sequences known as sterol regulatory elements (SREs), which have a consensus sequence of 5'-TCGTATA-3', found in the promoter regions of their target genes. nih.govuniprot.org This binding activates the transcription of a suite of genes involved in both sterol biosynthesis (e.g., ERG1, ERG2, ERG3, ERG11) and sterol uptake. nih.govyeastgenome.org

Metabolic engineering strategies have exploited this regulatory system to enhance sterol production. The identification of a gain-of-function mutation in the UPC2 gene, known as UPC2-1, has been particularly significant. frontiersin.orgnih.gov This mutation results in a constitutively active transcription factor that upregulates the ergosterol pathway regardless of cellular sterol levels. frontiersin.org Overexpression of the UPC2-1 allele has been shown to be a highly effective strategy for increasing the production of ergosterol and other related terpenoids in engineered yeast strains. frontiersin.org For instance, adding the overexpression of UPC2-1 to a strain already engineered to enhance sterol esterification increased the ergosterol content from 10 mg/g to 16.7 mg/g dry cell weight. frontiersin.org

RegulatorMechanism of ActionKey Target GenesEffect of Overexpression/Gain-of-Function
Upc2p / Ecm22pBinds to Sterol Regulatory Elements (SREs) in gene promoters under low sterol conditions.ERG1, ERG2, ERG3, ERG7, ERG11, ERG25, ERG26, ERG27, AUS1, PDR11Increased transcription of the entire ergosterol pathway, leading to significantly higher sterol accumulation.
UPC2-1 (mutant allele)Constitutively active, independent of cellular sterol levels.Same as wild-type Upc2p, but unregulated.Dramatically enhances metabolic flux and production of ergosterol and related compounds.

Data compiled from sources. frontiersin.orgnih.govyeastgenome.org

Investigative Studies on the Biological Roles and Mechanistic Actions of Campesta 5,7 Dien 3beta Ol

Fundamental Roles in Cellular Membrane Organization and Function

Sterols are indispensable components of eukaryotic cell membranes, where they play a crucial role in modulating membrane fluidity, stability, and function. mdpi.com Campesta-5,7-dien-3beta-ol, as a phytosterol, is integral to the architecture of cell membranes in the organisms that synthesize it. Like its well-studied counterpart in fungi, ergosterol (B1671047), it is believed to insert into the phospholipid bilayer, where its rigid, planar steroid ring system influences the packing of fatty acyl chains. mdpi.comresearchgate.net This interaction helps to maintain the appropriate level of membrane fluidity across a range of temperatures, preventing the membrane from becoming either too rigid or too fluid.

The presence of sterols like 5-dehydroepisterol (B45616), a structurally similar compound, has been linked to membrane stabilization. foodb.ca By regulating fluidity, these sterols ensure the proper functioning of membrane-embedded proteins, such as ion channels, transporters, and receptors, which are essential for cell signaling and transport processes. foodb.ca While direct studies detailing the specific biophysical effects of this compound are emergent, its structural analogy to other major membrane sterols strongly supports its fundamental role in maintaining membrane integrity and function.

Participation in Enzymatic Complexes and Protein Interactions (e.g., Microsomal Antiestrogen (B12405530) Binding Site (AEBS) complex for related sterols)

Emerging research suggests that the biological activity of certain sterols extends beyond their structural role in membranes to include specific interactions with protein complexes. One such complex is the microsomal antiestrogen binding site (AEBS), which has been characterized as a hetero-oligomeric complex composed of 3β-hydroxysterol-Δ8-Δ7-isomerase and 3β-hydroxysterol-Δ7-reductase. nih.gov This complex is notably involved in the later stages of cholesterol biosynthesis. nih.govnih.gov

High-affinity ligands for the AEBS can inhibit its enzymatic components, leading to the intracellular accumulation of sterol precursors, such as 7-dehydrocholesterol (B119134) (DHC), the immediate precursor to cholesterol. nih.gov A key enzyme, 7-dehydrocholesterol reductase (DHCR7), which catalyzes the final step in cholesterol synthesis by reducing the C7-C8 double bond of cholesta-5,7-dien-3beta-ol (7-DHC), has been identified as a component of the AEBS. uniprot.orggenecards.org Given that this compound shares the same 5,7-diene sterol core as 7-DHC, it is plausible that it could interact with similar enzymatic complexes in phytosterol-producing organisms, potentially modulating metabolic pathways through protein binding.

Table 1: Key Proteins and Sterols in AEBS-Related Interactions This table is based on data for related sterols and provides a model for potential interactions.

ComponentTypeFunction/Role in ComplexRelevant Citation(s)
DHCR7EnzymeComponent of the AEBS complex; reduces the C7-C8 double bond of 5,7-diene sterols. uniprot.orggenecards.org
3β-hydroxysterol-Δ8-Δ7-isomeraseEnzymeComponent of the AEBS complex involved in sterol synthesis. nih.gov
Cholesta-5,7-dien-3beta-ol (7-DHC)SterolSubstrate for DHCR7; accumulates upon inhibition of the AEBS complex. nih.gov
This compoundSterolStructurally analogous to 7-DHC, suggesting potential as a substrate or ligand for similar enzyme complexes. nih.govnih.gov

Precursor Role in the Synthesis of Other Biologically Active Compounds

One of the most significant functions of this compound is its role as a molecular building block for other critical bioactive compounds.

This compound is the direct biosynthetic precursor to Vitamin D4. nih.gov This conversion is a photochemical reaction, parallel to the synthesis of Vitamin D3 from 7-dehydrocholesterol in animals. When exposed to ultraviolet (UV) radiation, the B-ring of the sterol undergoes cleavage to form the active vitamin. Mushrooms, which are a rich natural source of ergosta-5,7-dienol (a synonym for this compound), can have their Vitamin D4 content significantly increased through UV light exposure. researchgate.net

Table 2: Vitamin D4 Biosynthesis

PrecursorProductCatalystRelevant Citation(s)
This compound (Provitamin D4)Vitamin D4UV Light nih.govresearchgate.net

Brassinosteroids (BRs) are a class of polyhydroxylated steroid hormones that are essential for the growth and development of plants. genome.jpresearchgate.net The biosynthesis of these crucial phytohormones originates from phytosterols (B1254722), with campesterol (B1663852) being a primary starting material. frontiersin.orgnih.gov The pathway from campesterol to brassinolide, the most biologically active brassinosteroid, is a complex network of enzymatic reactions. genome.jpnih.gov

Within this network, various sterol intermediates are formed. For instance, 5-dehydroepisterol, a sterol that shares the 5,7-diene core with this compound but differs in its side chain, is a known intermediate in the synthesis of brassinosteroids. wikipedia.org It is formed from episterol (B45613) by the action of a C-5 sterol desaturase. wikipedia.org This link suggests that this compound is part of the broader metabolic grid of phytosterols that supplies the precursors for brassinosteroid synthesis, highlighting its importance in plant physiology.

Table 3: Selected Compounds in Brassinosteroid Biosynthesis

CompoundRole in PathwayRelevant Citation(s)
CampesterolPrimary Precursor frontiersin.orgnih.gov
5-DehydroepisterolIntermediate wikipedia.org
BrassinolideActive Brassinosteroid (End Product) genome.jpnih.gov

Contribution to Vitamin D Analog Biosynthesis (as a precursor to Vitamin D4, specifically ergosta-5,7-dien-3beta-ol)

Research into Potential Modulatory Activities in Biological Systems (non-clinical models)

Beyond its established roles, this compound is a molecule of interest for its potential to modulate other cellular processes, with research often drawing parallels from structurally related sterols.

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides, which leads to membrane damage and cell death. nih.gov Recent studies have identified a protective role for certain sterols in this process. Specifically, cholesta-5,7-dien-3beta-ol (7-DHC) and the related compound cholesta-5,7,24-trien-3beta-ol have been shown to be potent anti-ferroptotic metabolites. uniprot.orgdrugbank.com

The mechanism involves the 5,7-diene structure acting as a sink for peroxyl radicals, which diverts the propagation of lipid peroxidation away from vulnerable phospholipids (B1166683) in the plasma and mitochondrial membranes. uniprot.org The enzyme DHCR7, by metabolizing these protective sterols, acts as a modulator of ferroptosis. uniprot.orgdrugbank.com Given that this compound possesses the identical 5,7-diene sterol core responsible for this antioxidant activity, it is an active subject of investigation for similar ferroptosis-modulating capabilities in non-clinical models. This research aims to understand if it can likewise protect cells from this specific form of oxidative damage-induced death.

In vitro or In vivo (non-human) Studies on Anti-Microbial Properties (from extracts containing related sterols)

Extracts containing phytosterols, a class of compounds that includes this compound, have demonstrated notable antimicrobial capabilities in various studies. The investigation of these extracts provides insight into the potential antimicrobial action of their constituent sterols.

A phytosterol ester demonstrated antimicrobial activity against pathogenic bacteria such as Staphylococcus aureus, Listeria monocytogenes, and Escherichia coli. uft-plovdiv.bg The same ester was also effective against several saprophytic fungi, including Aspergillus niger, Aspergillus awamori, Fusarium moniliforme, Rhizopus sp., and Penicillium chrysogenum. uft-plovdiv.bg The highest inhibitory effect against the Aspergillus species was observed at a concentration of 0.26%, with the optimal pH range for activity against saprophytes being between 6.0 and 7.5. uft-plovdiv.bg

In another study, a novel sterol isolated from the chloroform (B151607) extract of Trianthema decandra leaves showed excellent activity against all tested microorganisms. nih.gov This sterol exhibited a minimum inhibitory concentration (MIC) value of 39.05 μg/ml against Salmonella typhi. nih.gov Similarly, β-sitosterol, a common phytosterol, isolated from the medicinal plant Carissa bispinosa, displayed activity against S. aureus with an MIC of 0.31 mg/mL. In silico molecular docking studies suggested a possible mode of action for these sterols involves targeting proteins like the Penicillin Binding Protein (PBP). nih.gov

Furthermore, methanolic extracts from Paeonia emodi, which phytochemical screening identified as containing sterols, showed significant antimicrobial activity when tested using the disc-diffusion method. researchgate.net The parenchymatous gel from Aloe vera leaves, known to contain a variety of bioactive compounds including sterols, is also widely studied for its wound-healing properties, which may be linked to antimicrobial actions. mdpi.com

Table 1: Summary of In Vitro Antimicrobial Studies of Sterol-Containing Extracts

Extract/Compound SourceActive Compound(s)Tested MicroorganismsKey FindingsCitations
GenericPhytosterol EsterStaphylococcus aureus, Listeria monocytogenes, Escherichia coli, Aspergillus niger, Aspergillus awamori, Fusarium moniliforme, Rhizopus sp., Penicillium chrysogenumDemonstrated broad-spectrum antimicrobial activity. Optimal pH for antifungal action was 6.0-7.5. uft-plovdiv.bg
Trianthema decandraIsolated SterolSalmonella typhi, Vibrio cholerae, and other tested microorganismsShowed excellent activity; MIC of 39.05 μg/ml against S. typhi. nih.gov
Carissa bispinosaβ-sitosterolStaphylococcus aureusExhibited anti-S. aureus activity with an MIC of 0.31 mg/mL.
Paeonia emodiMethanolic Extract (contains sterols)Various microbes (unspecified)The methanolic extract showed the highest antimicrobial activity among different fractions. researchgate.net

Exploration of Antioxidant Activities (from extracts containing related sterols)

Phytosterols and extracts containing them have been investigated for their ability to counteract oxidative stress. These compounds can act as antioxidants, protecting against lipid peroxidation and scavenging free radicals. jst.go.jpmdpi.com

A study examining phytosterol and its components, including campesterol and β-sitosterol, found that they exerted antioxidant effects on the oxidation of methyl linoleate. jst.go.jp The research concluded that phytosterol acts as a chemical antioxidant and a modest radical scavenger. jst.go.jp It was also observed that phytosterol could suppress the oxidation of α-tocopherol in liposomal membranes, acting as a physical stabilizer. jst.go.jp

Similarly, sterols from Sacha Inchi oil and Prinsepia oil were shown to effectively delay the generation of hydroperoxides in walnut oil, indicating antioxidant activity. scielo.br The addition of these sterols resulted in significantly lower peroxide values compared to the control group. scielo.br Other research has also noted the antioxidant potential of phytosterols, such as β-sitosterol and stigmasterol. mdpi.comscielo.br For instance, oil extracted from various plant seeds using a chloroform/methanol (B129727) method, which yielded higher total phenolics and sterols like β-sitosterol, exhibited a greater ability to scavenge DPPH radicals compared to oils prepared with n-hexane. researchgate.net

While some studies have shown that phytosterols at low concentrations may not significantly improve the oxidative stability of oil substrates, their antipolymerization activity was noted to be higher at increased concentrations. researchgate.net

Table 2: Research Findings on Antioxidant Activities of Related Sterols

Sterol/Extract SourceStudy FocusKey Antioxidant FindingsCitations
General PhytosterolsAntioxidant effects against lipid peroxidationPhytosterol and its components (campesterol, β-sitosterol) act as chemical antioxidants and radical scavengers. They also stabilize membranes. jst.go.jp
Sacha Inchi Oil & Prinsepia OilAntioxidant effect in walnut oilSterols from these oils effectively delayed hydroperoxide generation, lowering peroxide values. scielo.br
Various Plant SeedsComparison of extraction methods on antioxidant activityOils extracted to yield higher sterol content showed a greater ability to scavenge DPPH radicals. researchgate.net
Soybean OilOxidative stability and polymerizationAt higher concentrations, steryl ferulates were effective in preventing polymerization. researchgate.net
Paeonia emodiAntioxidant activity of various fractionsMethanolic extracts containing sterols, among other compounds, were examined for antioxidant activity using DPPH methods. researchgate.net

Research on Impact in Lipid Metabolism Pathways (e.g., via network pharmacology studies of Ganoderma lucidum components)

Network pharmacology has emerged as a key tool for elucidating the complex mechanisms by which natural products exert their effects. Studies on Ganoderma lucidum (Reishi mushroom), a fungus known to contain a variety of bioactive sterols, have provided significant insights into how these compounds may influence lipid metabolism. nih.govresearchgate.net

Ganoderma lucidum is composed of numerous bioactive molecules, including polysaccharides, triterpenoids, and sterols. mdpi.comfrontiersin.org Network pharmacology analyses have identified several active components in G. lucidum, including sterols like Campesta-7,22E-dien-3beta-ol, ergosta-7,22E-dien-3beta-ol, and β-sitosterol, and predicted their targets in metabolic pathways. nih.govresearchgate.net

One such study aimed at exploring the mechanism of G. lucidum in treating diabetes screened 58 compounds and found that many were involved in metabolic processes like lipid binding and insulin (B600854) secretion. nih.govnih.gov Molecular docking results showed that the core component β-sitosterol had strong binding activity with key targets related to glucose and lipid metabolism, such as CASP3, PRKACA, and PGR. nih.govnih.gov Subsequent in vitro validation in HepG2 cells demonstrated that an ethanol (B145695) extract of G. lucidum improved glucose and lipid metabolism, altering the expression of these target genes. nih.govresearchgate.net

Other components of G. lucidum, such as its polysaccharides and triterpenoids, have also been shown to have significant positive effects on lipid metabolism. rsc.orgspandidos-publications.commdpi.com Ganoderic acid A, a triterpenoid, was found to regulate fatty acid biosynthesis, while Ganoderma lucidum polysaccharide (GLP) decreased blood lipid concentrations. rsc.orgspandidos-publications.com Ganoderma triterpenoids have also been reported to have an inhibitory effect on adipogenesis, leading to decreased lipid synthesis and accumulation. frontiersin.org These findings collectively suggest that the sterols and other bioactive compounds within G. lucidum work through a network of targets to regulate lipid metabolic pathways, highlighting its potential as a source for metabolism-modulating agents. frontiersin.org

Academic Synthesis and Derivatization Methodologies for Campesta 5,7 Dien 3beta Ol

Chemo-Enzymatic and Total Synthetic Routes

The synthesis of campesta-5,7-dien-3beta-ol and related sterols can be achieved through both total synthesis and chemo-enzymatic strategies. Chemo-enzymatic approaches are particularly valuable as they combine the flexibility of chemical reactions with the high regio- and stereoselectivity of enzymatic transformations. nih.gov This integrated approach often involves the chemical synthesis of a core structure, which is then modified by enzymes to yield complex natural products. nih.govbeilstein-journals.org

Total synthesis provides a means to construct the molecule from simpler, readily available starting materials. For instance, the total synthesis of ergosta-5,8-dien-3β-ol, a structurally related sterol, has been reported, providing a full set of spectroscopic data for the compound. researchgate.net Such synthetic routes are crucial for confirming the structure of naturally occurring sterols and for producing analogues for further study.

Enzymes play a critical role in the late-stage functionalization of steroidal scaffolds, allowing for precise modifications that are often difficult to achieve through purely chemical means. beilstein-journals.org For example, microbial endoglycosidases can be used in the chemo-enzymatic synthesis of bioactive glycopeptides, demonstrating the power of enzymes to introduce specific functional groups. glycoforum.gr.jp Furthermore, chemo-enzymatic methods have been developed for the synthesis of position-specifically modified RNA, highlighting the broad applicability of this strategy. nih.gov

Stereocontrolled Approaches in Sterol Synthesis

The biological activity of sterols is highly dependent on their stereochemistry. Therefore, the development of stereocontrolled synthetic methods is of paramount importance in sterol chemistry. nih.govacs.org Research in this area focuses on achieving high levels of control over the formation of stereocenters in both the sterol nucleus and the side chain. nih.govacs.org

Various strategies have been employed to achieve stereocontrol in sterol synthesis. These include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. acs.org For example, the stereocontrolled synthesis of the 22E,24β(S)-trifluoromethyl steroidal side chain has been accomplished and applied to the synthesis of fluorinated sterol analogues. nih.gov Additionally, methods for the stereocontrolled synthesis of linear 22R-homoallylic sterols have been developed. dntb.gov.ua

Directed epoxidations of 22-hydroxy-Δ23-sterol side chains have been shown to proceed with high stereoselectivity, providing a route to oxygenated sterol side chains. cdnsciencepub.com The choice of oxidant can influence the stereochemical outcome of the reaction. cdnsciencepub.com Furthermore, the In(OTf)3-catalyzed conversion of kinetically formed branched 22β-sterols to their thermodynamically more stable linear 22α-isomers represents another example of a stereocontrolled transformation in sterol synthesis. capes.gov.br

Preparation of Isotope-Labeled Derivatives for Mechanistic and Tracer Studies

Isotope labeling is an indispensable tool for elucidating reaction mechanisms and tracking the metabolic fate of molecules. beilstein-journals.orgmedchemexpress.com The incorporation of stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) into the structure of this compound and related compounds allows for detailed mechanistic and metabolic flux analyses. researchgate.netmdpi.com

Deuterium Labeling for Reaction Pathway Elucidation

Deuterium-labeled compounds are widely used to probe reaction mechanisms due to the kinetic isotope effect, where the replacement of a hydrogen atom with a deuterium atom can lead to a measurable change in reaction rate. beilstein-journals.org This effect can provide valuable insights into the rate-determining step of a reaction.

A method for the high incorporation of deuterium atoms into 5α-steroid 8,14-dienes has been developed through the acid-catalyzed double bond migration of steroid 5,7-dienes. researchgate.net For example, treatment of cholesta-5,7-dien-3β-ol with a deuterium chloride solution in refluxing O-deuterioethanol resulted in the formation of [5,6,6,7,7,11,11,12,12,15,16,16,17-²Hn]-5α-cholesta-8,14-dien-3β-ol with an average incorporation of 7.3 deuterium atoms. researchgate.net Under the same conditions, campesta-5,7-dien-3β-ol and stigmasta-5,7-dien-3β-ol were deuterated with an average of 7.0 and 6.7 deuterium atoms, respectively. researchgate.net The extent of deuterium incorporation could be increased by prolonging the reaction time. researchgate.net

Carbon Isotope Incorporation for Metabolic Flux Analysis

Carbon-13 (¹³C) is a stable isotope of carbon that can be incorporated into molecules to trace their metabolic pathways. medchemexpress.com By feeding organisms with ¹³C-labeled precursors, it is possible to follow the flow of carbon atoms through metabolic networks and quantify the relative contributions of different pathways. mdpi.com

Isotopic experiments using ¹³C-labeled glucose and acetate (B1210297) have been used to study sterol biosynthesis in various organisms. mdpi.com For instance, in Trypanosoma brucei, isotopic incorporation from these precursors was observed in various sterol end products and biosynthetic intermediates. mdpi.com This type of analysis can reveal unique aspects of an organism's metabolism, such as the initial demethylation site in sterol biosynthesis. mdpi.com The analysis of ¹³C incorporation can be performed using techniques like gas chromatography-mass spectrometry (GC-MS), which allows for the comprehensive analysis of fatty acids and sterols. researchgate.net

Studies on Chemical Reactivity and Transformations

The chemical reactivity of this compound is largely dictated by the presence of the conjugated diene system in the B-ring and the hydroxyl group at the C-3 position. These functional groups are susceptible to a variety of chemical transformations, including isomerization, and rearrangement reactions.

Acid-Catalyzed Double Bond Migration and Isomerization Reactions

The conjugated diene system in 5,7-diene sterols is prone to acid-catalyzed isomerization. researchgate.net This reactivity has been exploited for the synthesis of other sterol diene isomers. The mechanism of this transformation involves a reversible protonation and deprotonation sequence among the conjugated dienes, leading to the migration of the double bonds. researchgate.net

Advanced Analytical Techniques for Research on Campesta 5,7 Dien 3beta Ol

High-Resolution Chromatographic Separations

Chromatographic techniques are fundamental for isolating Campesta-5,7-dien-3beta-ol from complex biological samples, enabling its accurate measurement and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of sterols, including this compound. Its high resolution and sensitivity make it ideal for separating and quantifying individual sterols within a complex profile. For sterol analysis, derivatization is a critical step to increase the volatility and thermal stability of the compounds. The most common method involves silylation, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) to convert the hydroxyl group into a more volatile trimethylsilyl (B98337) (TMS) ether.

The choice of capillary column is crucial for achieving optimal separation. Columns with non-polar or medium-polarity stationary phases, such as those based on polysiloxanes (e.g., DB-5ms or HP-5ms), are frequently used. These columns provide excellent resolution of sterol isomers. The temperature program of the GC oven is carefully optimized to separate sterols based on their boiling points and interaction with the stationary phase.

Following separation by GC, the eluted compounds enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the molecules (commonly through electron ionization) and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification. Quantification is typically achieved by comparing the peak area of the target analyte to that of an internal standard, such as 5α-cholestane, which is added to the sample at a known concentration before extraction.

Table 1: Typical GC-MS Parameters for Sterol Analysis

ParameterTypical Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1 mL/min
Injector Temperature 250-280 °C
Oven Program Initial temp 180 °C, ramp to 280 °C at 5 °C/min, hold for 20 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600
Derivatization BSTFA + 1% TMCS at 70 °C for 60 min

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Complex Mixture Analysis

For analyzing complex mixtures without the need for derivatization, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers a powerful alternative. This technique is particularly advantageous for analyzing conjugated or heat-sensitive sterols that are not amenable to GC-MS. The use of sub-2 µm particle columns in UHPLC allows for higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.

Reversed-phase chromatography is the most common separation mode, utilizing C18 or C8 columns. The mobile phase typically consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency.

The eluent from the UHPLC is directed to a tandem mass spectrometer, where a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used to generate molecular ions with minimal fragmentation. In the MS/MS setup, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity for quantification, even in highly complex matrices.

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed structural information, which is indispensable for the unambiguous identification and characterization of this compound.

Mass Spectrometry (MS) Fragmentation Patterns and Ionization Modes for Structural Confirmation

Mass spectrometry is pivotal for confirming the molecular weight and structure of this compound. Under Electron Ionization (EI) in GC-MS, the TMS-derivatized molecule undergoes characteristic fragmentation. The molecular ion peak [M]⁺ is typically observed, and a series of fragment ions provides structural clues. For instance, the loss of a methyl group ([M-15]⁺) and the trimethylsilanol (B90980) group ([M-90]⁺) are common fragmentations for TMS-derivatized sterols. The cleavage of the D-ring is also a characteristic fragmentation pathway for sterols, yielding diagnostic ions.

In LC-MS, soft ionization techniques like ESI generate protonated molecules [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺). The low-energy fragmentation induced in a tandem mass spectrometer often involves the loss of water molecules from the protonated molecule. The specific fragmentation pattern is crucial for distinguishing between isomers.

Table 2: Key Mass Fragments for TMS-Derivatized this compound in GC-EI-MS

m/z (mass-to-charge ratio)Interpretation
470 Molecular ion [M]⁺
455 Loss of a methyl group [M-CH₃]⁺
380 Loss of the trimethylsilanol group [M-Si(CH₃)₃OH]⁺
365 Loss of a methyl group and the trimethylsilanol group [M-CH₃-Si(CH₃)₃OH]⁺
253 Cleavage of the D-ring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete and unambiguous structural elucidation of a molecule, including its stereochemistry. Both ¹H and ¹³C NMR are employed to map the complete carbon skeleton and the positions of protons.

In the ¹H NMR spectrum of this compound, the signals for the olefinic protons at C-6 and C-7 are characteristic and appear in the downfield region (typically around 5.4-5.6 ppm). The proton at C-3, attached to the carbon bearing the hydroxyl group, gives a multiplet signal in the range of 3.5-3.6 ppm. The various methyl groups on the sterol nucleus and the side chain show distinct singlet and doublet signals in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbons of the conjugated double bond system (C-5, C-6, C-7, C-8) give signals in the olefinic region (around 115-142 ppm). The carbon atom C-3, bonded to the hydroxyl group, resonates at approximately 71 ppm. The chemical shifts of the side-chain carbons are crucial for confirming the campestane-type structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete and definitive assignment of the structure.

Optimized Sample Preparation and Derivatization Protocols for Research Applications

The quality of analytical data is highly dependent on the sample preparation procedure. The primary goal is to efficiently extract sterols from the sample matrix and remove interfering substances. A common first step is saponification (alkaline hydrolysis) using potassium hydroxide (B78521) (KOH) in methanol or ethanol (B145695). This process cleaves ester bonds, releasing free sterols from their esterified forms.

Following saponification, the non-saponifiable lipids, which include the sterols, are extracted into an organic solvent such as n-hexane or diethyl ether. The extract is then washed to remove residual alkali and water-soluble impurities. The solvent is evaporated, and the residue containing the sterol fraction is redissolved in a suitable solvent for analysis.

For GC-MS analysis, derivatization is essential. As mentioned, silylation is the most common method. The reaction conditions, including the choice of silylating agent, solvent, temperature, and reaction time, must be optimized to ensure complete derivatization of the sterols without degradation. For instance, using a mixture of BSTFA and TMCS in pyridine (B92270) at 60-70°C for 30-60 minutes is a widely adopted protocol. After derivatization, the sample is ready for injection into the GC-MS. For UHPLC-MS analysis, the extracted sterol fraction can often be analyzed directly after being redissolved in the initial mobile phase, bypassing the need for derivatization.

Silylation Techniques (e.g., Trimethylsilyl derivatives) for Enhanced Volatility and Detection

The analysis of sterols such as this compound by gas chromatography-mass spectrometry (GC-MS) often requires a derivatization step to improve their chromatographic performance. nih.gov Due to the presence of a hydroxyl group, sterols are not sufficiently volatile for direct GC analysis. jfda-online.com Silylation is a common and versatile derivatization technique used to increase the volatility and thermal stability of these compounds. nih.govjfda-online.com This process involves the replacement of the active hydrogen in the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (TMS) group. jfda-online.comnih.gov

The formation of trimethylsilyl (TMS) ethers is one of the most popular derivatization methods for sterols. nih.gov This chemical modification reduces the polarity of the sterol and increases its volatility, making it amenable to GC analysis. jfda-online.com The resulting TMS derivatives are more stable at the high temperatures used in the GC injector and column. mdpi.com Furthermore, the electron impact (EI) mass spectra of TMS derivatives provide significant structural information, which is crucial for the identification of unknown steroidal compounds and for targeted screening. nih.gov

Several silylating reagents are available, with varying silyl donor capabilities. nih.gov Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov For instance, a mixture of MSTFA and trimethylsilylimidazole (TSIM) can be used for the silylation of sterols. nih.gov In a typical procedure, the dried lipid extract containing the sterol is treated with the silylating reagent, such as a mixture of Sylon BFT and pyridine, and heated to ensure complete reaction. sigmaaldrich.cn For example, heating at 70°C for 20 minutes is a common practice. sigmaaldrich.cn After the reaction, the sample is ready for GC-MS analysis. sigmaaldrich.cn

The enhanced volatility of the TMS-derivatized this compound allows for better separation on the GC column and more sensitive detection by the mass spectrometer. The choice of silylating reagent can influence the sensitivity of the analysis. For some sterols, BSTFA has been shown to provide the highest sensitivity. nih.gov The table below summarizes common silylating agents and their applications in sterol analysis.

Silylating ReagentAbbreviationTypical Reaction ConditionsNotes
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAOften used with a catalyst like TMCS (trimethylchlorosilane).Reacts faster and more completely than some other reagents for hindered hydroxyl groups. jfda-online.com
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFACan be used alone or with a catalyst. A mixture with TSIM (9:1) at room temperature for 30 min has been reported. nih.govThe by-product, N-methyltrifluoroacetamide, is very volatile, making it suitable for trace analysis. jfda-online.com
Sylon BFT-Used with pyridine, heated at 70°C for 20 minutes. sigmaaldrich.cnA common formulation for silylating a variety of compounds.

Lipid Extraction and Purification Methodologies from Diverse Biological Matrices

The initial step in the analysis of this compound from biological sources is the extraction of lipids from the sample matrix. The choice of extraction method depends on the nature of the biological material, which can range from plant tissues and oils to fungal and yeast cells. mdpi-res.com The primary challenge is to efficiently extract the lipids while minimizing the co-extraction of non-lipid contaminants. mdpi-res.com

For many biological samples, a saponification step is employed. frontiersin.org This involves heating the sample with a strong alcoholic alkali solution, such as potassium hydroxide (KOH) in methanol or ethanol. mdpi.comfrontiersin.org Saponification cleaves the ester bonds, liberating esterified sterols and removing interfering triacylglycerides. nih.gov Following saponification, the unsaponifiable matter, which contains the free sterols, is extracted using a nonpolar solvent like n-heptane or hexane (B92381). sigmaaldrich.cnfrontiersin.org

A widely used method for lipid extraction from tissues is the Folch method or the Bligh and Dyer method, which utilize a chloroform (B151607)/methanol solvent system. mdpi-res.com These methods are effective for a broad range of lipids. For instance, in the analysis of lipids from yeast, cells can be extracted with a chloroform:methanol (1:2 v/v) mixture. oup.com

Solid-phase extraction (SPE) is a common technique for the purification and fractionation of the lipid extract. oup.com Silica (B1680970) gel SPE cartridges can be used to separate sterols from other lipid classes based on polarity. sigmaaldrich.cn For example, a crude lipid extract can be loaded onto a silica cartridge, and different fractions can be eluted with solvents of increasing polarity. Esters may be eluted with a less polar solvent mixture like hexane:ethyl acetate (90:10), while the free sterol fraction containing this compound can be eluted with a more polar solvent system such as ethanol:diethyl ether:hexane. sigmaaldrich.cn

The table below outlines a general workflow for the extraction and purification of sterols from a biological matrix.

StepProcedurePurpose
1. Sample PreparationHomogenization or grinding of the biological material (e.g., fungal mycelia, plant seeds).To increase the surface area for efficient extraction.
2. Saponification (optional but common)The sample is heated with an alcoholic solution of a strong base (e.g., 10% KOH in methanol at 80°C). mdpi.comTo hydrolyze sterol esters and triglycerides.
3. Solvent ExtractionThe saponified or non-saponified sample is extracted with a nonpolar solvent (e.g., n-heptane, hexane) or a chloroform/methanol mixture. mdpi-res.comfrontiersin.orgTo isolate the lipid fraction containing the sterols.
4. Purification by Solid-Phase Extraction (SPE)The lipid extract is passed through a silica gel cartridge and eluted with solvents of varying polarity. sigmaaldrich.cnoup.comTo separate free sterols from other lipid classes and interfering compounds.
5. DerivatizationThe purified sterol fraction is silylated to form TMS derivatives. nih.govnih.govTo increase volatility for GC-MS analysis.
6. AnalysisThe derivatized sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govsigmaaldrich.cnFor separation, identification, and quantification of this compound.

For example, the extraction of sterols from the red yeast Xanthophyllomyces dendrorhous involved saponification of yeast cells followed by extraction with n-heptane. frontiersin.org In another study on areca nuts, solid-state fermentation was used, and the fermented solids were extracted with 50% ethanol followed by sonication to recover various compounds, including Campesta-7,22E-dien-3beta-ol, a related sterol. These examples highlight the adaptability of extraction protocols to different biological matrices.

Emerging Research Frontiers and Knowledge Gaps Concerning Campesta 5,7 Dien 3beta Ol

Unraveling Novel Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of Campesta-5,7-dien-3beta-ol is a multi-step process involving a cascade of enzymatic reactions. While some key enzymes have been identified, a complete picture of the biosynthetic pathway and its regulation is still lacking. In many organisms, the pathway is believed to mirror the conversion of 7-dehydrocholesterol (B119134) to cholesterol, which involves the enzyme 7-dehydrocholesterol reductase (DHCR7). genecards.org This enzyme catalyzes the reduction of the C7-C8 double bond in the sterol's B-ring. genecards.org

However, the specific enzymes responsible for the synthesis of this compound in various organisms, particularly in plants and fungi, are not fully characterized. It is hypothesized that organisms producing this compound possess a unique set of enzymes and regulatory networks that control its production. For instance, in Saccharomyces cerevisiae, the ergosterol (B1671047) biosynthesis pathway is well-studied, and manipulation of genes like ERG2 and ERG3 can influence the accumulation of sterol intermediates. nih.gov The regulation of these pathways is complex, involving feedback mechanisms where sterol levels can influence the transcription of biosynthetic enzymes. nih.gov Further research is required to identify and characterize the specific enzymes and transcription factors that govern the flux through this pathway, leading to the accumulation of this compound.

Discovery of Undiscovered Biological Functions in Lesser-Studied Organisms

While this compound is recognized as a precursor to essential sterols, its own biological activities in a wide range of organisms are largely unknown. In some fungi, it has been observed as a significant component of the sterol profile, suggesting a potential structural or signaling role. mdpi-res.com For example, in certain species of Mucorales, ergosta-5,7-dien-3β-ol, a closely related compound, can constitute a substantial portion of the total sterols. mdpi-res.com

The biological roles of sterols are diverse, ranging from modulating membrane fluidity to acting as precursors for hormones and signaling molecules. acs.org Given the structural similarity of this compound to other bioactive sterols, it is plausible that it possesses unique biological functions in organisms where it is found. Research into lesser-studied organisms, such as marine invertebrates and various microbial species, could reveal novel physiological roles for this compound.

Development of Sustainable and Scalable Synthetic Methodologies

The limited availability of pure this compound from natural sources hinders extensive research into its properties and potential applications. Therefore, the development of efficient and sustainable synthetic methods is a critical research frontier. Current approaches often involve the chemical modification of more abundant sterols. nih.gov

One established method for creating the 5,7-diene system involves the treatment of a protected Δ⁵-steroid with reagents like 1,3-dibromo-5,5-dimethylhydantoin, followed by dehydrobromination. nih.gov However, these methods can have limitations in terms of yield and purity. nih.gov There is a growing need for more environmentally friendly and scalable synthetic routes. Biocatalysis and metabolic engineering of microorganisms like Saccharomyces cerevisiae present promising avenues for the sustainable production of this compound. nih.gov By engineering the sterol biosynthetic pathway, it may be possible to overproduce this specific sterol, providing a reliable and cost-effective source for further investigation.

Integration of Multi-Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of the roles of this compound, a systems-level approach integrating various "omics" technologies is essential. Sterolomics, the large-scale analysis of sterols and their metabolites, can provide detailed profiles of sterol composition in different organisms and under various conditions. acs.orgresearchgate.net This can be combined with metabolomics to understand the broader metabolic context in which this compound is produced and utilized. researchgate.net

Furthermore, transcriptomics can reveal the genes and regulatory networks that are co-expressed with the production of this sterol, providing clues about its biosynthetic pathway and potential functions. nih.gov By integrating these multi-omics datasets, researchers can build comprehensive models of the metabolic and signaling pathways involving this compound, leading to a more holistic understanding of its biological significance.

Application in Chemical Biology Tools and Probe Development

The unique structure of this compound makes it a valuable scaffold for the development of chemical biology tools and probes. Fluorescently tagged or bioorthogonally labeled versions of this sterol could be synthesized to visualize its subcellular localization and track its movement within cells. escholarship.orgresearchgate.netnih.gov These probes can be instrumental in studying sterol trafficking and identifying protein-sterol interactions.

The development of such probes would allow researchers to investigate the specific cellular compartments where this compound accumulates and to identify the proteins that bind to it. escholarship.orgresearchgate.net This information is crucial for elucidating its molecular mechanisms of action and for discovering new biological targets. Furthermore, photo-reactive and clickable sterol probes can be used for the bioorthogonal tagging and enrichment of sterol-binding biomolecules, providing a powerful tool for target identification.

Q & A

Q. How can researchers leverage multivariate analysis to identify synergistic effects between this compound and conventional antimicrobial agents?

  • Methodological Answer : Conduct checkerboard assays to determine fractional inhibitory concentration indices (FICI). Apply principal component analysis (PCA) to reduce dimensionality in multi-drug interaction datasets. Use Combenefit software for synergy quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.